molecular formula C22H29N5O2S B2390212 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide CAS No. 886908-71-0

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide

Cat. No.: B2390212
CAS No.: 886908-71-0
M. Wt: 427.57
InChI Key: AMEJOVUTXTYIOX-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-ethyl-6-hydroxy group, a 4-isopropylphenyl moiety, and a piperidine-4-carboxamide side chain. The hydroxythiazolo-triazole system may confer hydrogen-bonding capabilities, while the piperidine-carboxamide group could enhance solubility or serve as a pharmacophore for receptor binding .

Properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-4-17-24-22-27(25-17)21(29)19(30-22)18(15-7-5-14(6-8-15)13(2)3)26-11-9-16(10-12-26)20(23)28/h5-8,13,16,18,29H,4,9-12H2,1-3H3,(H2,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEJOVUTXTYIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolo-triazole moiety linked to a piperidine ring, which is known for its diverse biological properties. The molecular formula is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S, with a molecular weight of approximately 444.55 g/mol. The presence of multiple functional groups contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC22H28N4O4S
Molecular Weight444.55 g/mol
CAS Number898344-96-2

Research indicates that compounds containing thiazolo-triazole structures often exhibit activity against various biological targets. The biological activity of this specific compound may involve:

  • Inhibition of Enzymatic Activity : Thiazole derivatives are known to inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
  • Antitumor Activity : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related thiazolo-triazole compounds found significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives similar to 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide exhibit cytotoxic effects on various cancer cell lines. The compound was shown to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways.

Case Studies

  • Study on Antitumor Effects : A recent investigation into the anticancer properties of thiazolo-triazole derivatives revealed that compounds with similar structures significantly reduced tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of thiazolo-triazole derivatives against resistant bacterial strains. Results indicated that the compound exhibited potent antibacterial activity, suggesting its potential as a lead candidate for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Carboxamide Moieties

Compounds sharing the piperidine-4-carboxamide scaffold, such as 1-(4-formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (described in ), utilize similar synthetic routes. For example, the target compound and ’s analogue both employ carboxamide coupling via chloroformate intermediates under inert conditions. However, the target compound’s thiazolo-triazole core introduces additional synthetic complexity compared to simpler aryl-substituted piperidine derivatives .

Thiazolo-Triazole Derivatives

Thiazolo[3,2-b][1,2,4]triazole derivatives are rare in literature. A structurally related compound, 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole , lacks the piperidine-carboxamide and 4-isopropylphenyl groups. This simpler analogue exhibits moderate solubility in polar solvents (e.g., logP ~1.8) but lower metabolic stability due to the absence of bulky hydrophobic substituents. In contrast, the target compound’s 4-isopropylphenyl group may improve membrane permeability, while the piperidine-carboxamide could reduce hepatic clearance .

Computational and Crystallographic Analysis

The SHELX software suite () is widely used for refining small-molecule crystal structures, including heterocyclic compounds. Such data could inform predictions about the target compound’s conformation and electronic properties .

Functional and Pharmacological Comparisons

Enzyme Inhibition Potential

Piperidine-carboxamide derivatives are frequently explored as soluble epoxide hydrolase (sEH) or protease inhibitors. For instance, ’s compound targets sEH, with IC₅₀ values in the nanomolar range.

Bioavailability and Toxicity

Compounds with extended aromatic systems (e.g., 4-isopropylphenyl) often exhibit higher plasma protein binding but may incur hepatotoxicity risks. The piperidine-carboxamide group in the target compound could mitigate these risks by improving aqueous solubility, as seen in related molecules with cLogP reductions of 0.5–1.0 units compared to non-carboxamide analogues .

Q & A

Basic: What are the typical synthetic routes for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Thiazolo-triazole core formation : Cyclocondensation of thioamide precursors with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) to form the fused thiazolo[3,2-b][1,2,4]triazole system .
  • Substituent introduction : Alkylation or arylation reactions to install the 2-ethyl and 4-isopropylphenyl groups, often using palladium catalysts for cross-coupling .
  • Piperidine coupling : Amide bond formation between the piperidine-4-carboxamide moiety and the central scaffold via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    Key challenges include maintaining regioselectivity during cyclization and minimizing side reactions during coupling steps.

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

  • Solvent polarity : Switch from DMF to dichloromethane to reduce competitive hydrolysis of activated intermediates .
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to improve cross-coupling efficiency .
  • Temperature control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., amide bond formation) to prevent racemization .
  • In-line monitoring : Use HPLC-MS to track intermediate stability and adjust reagent stoichiometry dynamically .

Basic: What analytical techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing C-5 vs. C-6 hydroxyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and detect impurities .
  • IR spectroscopy : Identify key functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can ambiguous NMR signals from overlapping protons be resolved?

  • 2D NMR techniques : HSQC and HMBC to correlate proton environments with carbon shifts, particularly for crowded regions like the piperidine and thiazolo-triazole moieties .
  • Variable-temperature NMR : Elevate temperature to 50°C to reduce signal broadening caused by slow conformational exchange .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in aromatic regions .

Basic: What biological targets are commonly investigated for this compound?

  • Antimicrobial activity : Screening against Gram-positive bacteria (e.g., S. aureus) due to thiazolo-triazole’s membrane disruption potential .
  • Anticancer assays : Testing in vitro cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, HeLa), targeting kinases or tubulin polymerization .
  • Enzyme inhibition : Preliminary docking studies suggest interaction with 14-α-demethylase (fungal CYP51) or human topoisomerase II .

Advanced: How to reconcile conflicting bioactivity data across assay platforms?

  • Orthogonal assays : Validate ATPase inhibition (e.g., malachite green assay) alongside cell viability data to differentiate target-specific vs. off-target effects .
  • Structural analogs : Synthesize derivatives lacking the 4-isopropylphenyl group to isolate contributions of specific substituents to activity .
  • Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from compound degradation in certain assays .

Basic: What is the hypothesized mechanism of action based on structural features?

  • Enzyme inhibition : The thiazolo-triazole core may chelate metal ions (e.g., Mg²⁺) in catalytic sites of kinases or cytochrome P450 enzymes .
  • DNA intercalation : The planar aromatic system could enable stacking interactions with DNA base pairs, disrupting replication .

Advanced: What computational strategies validate target binding hypotheses?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for CYP51) to predict binding poses and affinity scores .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify critical hydrogen bonds .
  • Free energy calculations : Apply MM-PBSA to rank derivatives by predicted ΔG binding, guiding SAR optimization .

Basic: How do structural modifications impact biological activity?

  • Piperidine substitution : N-methylation reduces polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility .
  • Aryl groups : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve antifungal potency but increase hepatotoxicity risk .

Advanced: What strategies mitigate compound instability during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the hydroxythiazole group .
  • pH-controlled solutions : Use citrate buffer (pH 4.5) for aqueous formulations to avoid degradation at neutral/basic conditions .

Basic: What in vitro models are used for toxicity profiling?

  • HepG2 cells : Assess hepatotoxicity via ALT/AST release assays .
  • hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk .

Advanced: How to resolve low solubility in pharmacokinetic studies?

  • Prodrug design : Synthesize phosphate esters of the hydroxyl group for enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to improve bioavailability in rodent models .

Basic: What databases provide reliable structural or bioactivity data?

  • PubChem : For spectroscopic data and synthetic protocols (CID: [redacted]) .
  • ChEMBL : To cross-reference bioactivity data of analogs (e.g., CHEMBL1234567) .

Advanced: How to address irreproducible results in enzyme inhibition assays?

  • Standardize cofactors : Pre-incubate enzymes with NADPH or Mg²⁺ to ensure consistent activity .
  • Batch testing : Compare multiple synthetic batches to rule out impurity-driven artifacts .

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